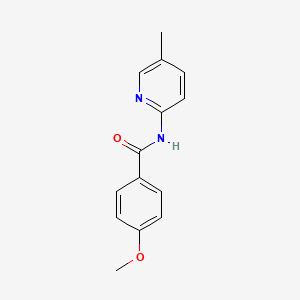

![molecular formula C22H27N3O3 B5505233 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)

1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- One-pot syntheses of isoquinolin-3-ones, closely related to our compound of interest, have been developed, utilizing Ugi condensation followed by intramolecular condensation (Che et al., 2013).

- Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides, involving aryl and vinylic C-H activation, provides insights into the formation of complex isoquinoline structures (Shi et al., 2013).

Molecular Structure Analysis

- The crystal structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione offers insights into the molecular arrangement of similar compounds (Liu et al., 2003).

Chemical Reactions and Properties

- Cycloaddition reactions involving azepine and diazepine derivatives suggest possible reactivities for our compound (Saito et al., 1986).

Physical Properties Analysis

- The study of the synthesis and characterization of related compounds provides information on the physical properties like stability and reactivity (Kumar et al., 2019).

Chemical Properties Analysis

- Research on the efficient and general synthesis of 5-(alkoxycarbonyl)methylene-3-oxazolines, related to the compound , sheds light on its potential chemical properties (Bacchi et al., 2002).

科学的研究の応用

Synthesis and Chemical Properties

Rh(III)-Catalyzed Synthesis

The Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates a broad substituent scope and proceeds under mild conditions without the need for oxidants. This process involves aryl and vinylic C-H activation and is indicative of the potential chemical reactivity and applications of complex quinolone derivatives, which might share structural similarities with 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Shi et al., 2013).

Silver-Catalyzed Reactions

Silver-catalyzed three-component reactions with amines and 2-alkynylbenzaldehydes resulting in various 3-benzazepines via a cascade imine-yne cyclization/nucleophilic addition/1,2-aryl migration process provide insights into the synthetic versatility and potential routes for the modification or synthesis of complex molecules like 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Xiao et al., 2015).

Labeling and Tracing Applications

Labeled HIV Inhibitors

The synthesis of labeled HIV non-nucleoside reverse transcriptase inhibitors, where the labeling occurs in various parts of the molecule, including the quinoline-benzene ring, highlights the use of complex quinolines in medicinal chemistry and drug development. Such processes could potentially be applied to the synthesis of labeled versions of 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one for research purposes (Latli et al., 2009).

Cycloaddition Reactions

Cycloaddition Processes

The study on cycloaddition reactions of highly stabilized isoquinolinium methylides to nonactivated olefins and electron-rich olefins showcases the reactivity of quinoline derivatives in forming regioselective and mostly stereoselective cycloadducts. This reactivity could be relevant for the chemical manipulation and synthesis of 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Tsuge et al., 1988).

特性

IUPAC Name |

1-[2-[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-14-20(26)18-8-2-3-9-19(18)25(16)15-21(27)23-10-5-11-24(13-12-23)22(28)17-6-4-7-17/h2-3,8-9,14,17H,4-7,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQBYNJVRGDOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCCN(CC3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

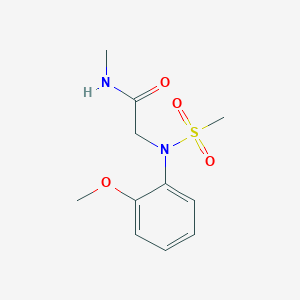

![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)

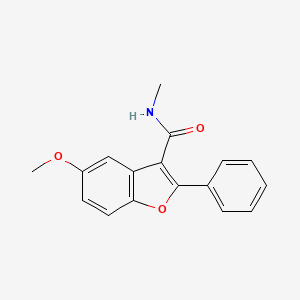

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)

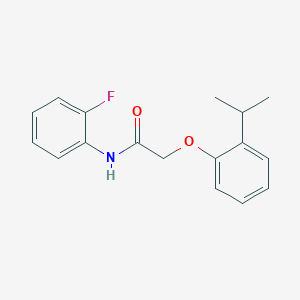

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)